molecular formula C19H32N2O2 B7155664 N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7155664
M. Wt: 320.5 g/mol
InChI Key: SPFDZSNTJGJTRN-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide is a complex organic compound characterized by its adamantyl group and pyrrolidine ring

Properties

IUPAC Name

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-19(2,23)16-4-3-5-21(16)11-17(22)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h12-16,18,23H,3-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFDZSNTJGJTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1CC(=O)NC2C3CC4CC(C3)CC2C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrrolidine ring. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolidine ring can be synthesized via a cyclization reaction of appropriate precursors. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted adamantyl derivatives.

Scientific Research Applications

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantyl)-2-[2-(2-hydroxyethyl)pyrrolidin-1-yl]acetamide
  • N-(2-adamantyl)-2-[2-(2-hydroxypropyl)pyrrolidin-1-yl]acetamide

Uniqueness

N-(2-adamantyl)-2-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]acetamide stands out due to its specific structural features, such as the presence of the hydroxypropan-2-yl group, which may confer unique biological activities and chemical reactivity compared to its analogs.

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